Product packaging for Selenium oxychloride(Cat. No.:CAS No. 7791-23-3)

Selenium oxychloride

Cat. No.: B1580534
CAS No.: 7791-23-3
M. Wt: 165.9 g/mol
InChI Key: LIRMPIXWGWLNND-UHFFFAOYSA-N
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Description

Selenium oxychloride appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula SeOCl2<br>Cl2OSe B1580534 Selenium oxychloride CAS No. 7791-23-3

Properties

InChI

InChI=1S/Cl2OSe/c1-4(2)3
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InChI Key

LIRMPIXWGWLNND-UHFFFAOYSA-N
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Canonical SMILES

O=[Se](Cl)Cl
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Molecular Formula

Cl2OSe, SeOCl2
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DSSTOX Substance ID

DTXSID50884438
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Molecular Weight

165.87 g/mol
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Physical Description

Selenium oxychloride appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Nearly colorless or yellowish liquid. [HSDB], YELLOWISH OR COLOURLESS LIQUID.
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Boiling Point

356 °F at 760 mmHg (EPA, 1998), 180 °C, 176.4 °C
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Solubility

Miscible with carbon tetrachloride, chloroform, carbon disulfide, benzene, toluene, Solubility in water at 20 °C: decomposes, Solubility in water: reaction
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Density

2.44 at 60.8 °F (EPA, 1998) - Denser than water; will sink, 2.44 g/cu cm at 16 °C/4 °C, Relative density (water = 1): 2.42
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Vapor Density

5.7 (air = 1)
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Vapor Pressure

1 mmHg at 94.6 °F (EPA, 1998), 0.05 [mmHg], 1 mm Hg at 34.8 °C, Vapor pressure, Pa at 34.8 °C: 132
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Color/Form

Nearly colorless or yellowish liquid

CAS No.

7791-23-3
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Melting Point

47.3 °F (EPA, 1998), 8.5 °C
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Historical and Foundational Research on Selenium Oxychloride

Early Syntheses and Characterization Studies

The initial synthesis of selenium oxychloride (SeOCl₂) dates back to 1859, credited to the chemist Weber, who produced it by reacting the vapors of selenium tetrachloride with selenium dioxide. arizona.edu Following this, several other methods were developed by researchers aiming to produce and characterize this novel compound. In 1887, Michaelis reported a synthesis involving the interaction of phosphorus pentachloride with selenium dioxide. arizona.edu A short time later, Cameron and Macallan developed a method by reacting a mixture of selenium dioxide and sodium chloride, which yielded this compound and sodium selenite (B80905). arizona.edu

The early 20th century saw significant contributions from Victor Lenher, whose research in the 1920s led to several reliable preparation methods. arizona.eduacs.org These methods, which formed the basis for subsequent laboratory preparations, included the direct union of selenium tetrachloride and selenium dioxide at room temperature, the partial hydrolysis of selenium tetrachloride, and the dehydration of dichloroselenious acid. arizona.edunih.gov One common modern preparation involves reacting selenium dioxide with hydrochloric acid to form dichloroselenious acid, which is then dehydrated. nih.govwikipedia.org

These early studies also established the fundamental physical properties of the compound. Lenher's investigations determined it to be a pale yellow liquid under standard conditions. arizona.edu

Table 1: Early Synthesis Methods of this compound

Year Researcher(s) Method
1859 Weber Reaction of selenium tetrachloride vapor with selenium dioxide vapor. arizona.edu
1887 Michaelis Interaction of phosphorus pentachloride with selenium dioxide. arizona.edu
~1890 Cameron & Macallan Reaction of selenium dioxide with sodium chloride. arizona.edu
Early 1920s Victor Lenher Multiple methods, including direct union of SeCl₄ and SeO₂, partial hydrolysis of SeCl₄, and dehydration of dichloroselenious acid. arizona.edu

Table 2: Physical Properties of this compound

Property Value
Appearance Colorless to yellowish, fuming liquid. nih.govchemicalbook.com
Molecular Formula SeOCl₂. wikipedia.org
Molar Mass 165.87 g/mol . wikipedia.org
Melting Point 8.5 °C to 10.9 °C. arizona.eduwikipedia.orgresearchgate.net
Boiling Point 176.4 °C to 177.2 °C. arizona.eduwikipedia.org
Density ~2.43 g/cm³ at 20-25 °C. arizona.eduwikipedia.org
Solubility Miscible with carbon tetrachloride, chloroform, carbon disulfide, and benzene (B151609). arizona.eduarchive.org It decomposes in water. archive.orgnoaa.gov

Evolution of Research Interest in this compound as a Chemical Reagent and Solvent

The first documented use of this compound in an organic reaction occurred in 1879, when Friedrich Clausnizer employed it as a reagent to prepare acetic anhydride (B1165640) from acetic acid. chemicalbook.com However, it was the extensive work of Victor Lenher in the 1920s that truly highlighted its potential and spurred further research. arizona.eduarchive.org Lenher's studies demonstrated that this compound is a powerful solvent capable of dissolving a wide array of substances, including sulfur, selenium, tellurium, rubber, Bakelite, and various natural gums and resins. nih.govarchive.org

This remarkable solvent power, attributed in part to its high dielectric constant and specific conductance, made it an attractive medium for various chemical processes. wikipedia.orgscbt.com It found particular use as a solvent for synthetic phenolic resins. nih.govchemicalbook.comcymitquimica.com Beyond its role as a solvent, its utility as a potent chlorinating and oxidizing agent became a central focus of research interest. arizona.educhemicalbook.comcymitquimica.com This led to its application in specific organic syntheses, such as the preparation of α-chloro ketones from ketones that possess an active methylene (B1212753) group. arizona.edu Its ability to act as a chlorinating agent is also utilized in inorganic synthesis to prepare other compounds. chemicalbook.comcymitquimica.com The growing body of research on its applications was significant enough to warrant a dedicated review article in Chemical Reviews in 1938, titled "this compound as a Solvent," cementing its status as a compound of considerable scientific interest. acs.org More recently, it has been used in the chemical modification of polysaccharides. mdpi.comresearchgate.net

Seminal Investigations into its Chemical Behavior and Structural Aspects

Seminal research, particularly by Victor Lenher, provided a deep understanding of the chemical reactivity of this compound. archive.orgarchive.org These investigations established its general behavior as that of an acid chloride with strong oxidizing characteristics. archive.org It readily hydrolyzes in the presence of water or moist air, decomposing to form hydrochloric acid and selenious acid. wikipedia.orgnoaa.gov This reactivity with water necessitates that for many of its applications, the compound must be anhydrous, as even trace amounts of moisture can significantly alter its behavior. archive.org

Its reactions with various elements and compounds were systematically studied. It reacts energetically with both red and yellow phosphorus, even at cold temperatures. archive.orgnoaa.gov Explosive reactions have been noted when it comes into contact with potassium or white phosphorus. chemicalbook.comnoaa.gov It also reacts with powdered antimony and certain metal oxides, such as silver oxide. chemicalbook.comnoaa.gov The compound is a labile Lewis acid and is used to prepare other selenium compounds, including selenium oxybromide and selenium nitride. chemicalbook.com

Structurally, this compound is a pyramidal molecule, making it a close chemical relative of thionyl chloride (SOCl₂). wikipedia.org The molecule features a central selenium atom bonded to one oxygen atom and two chlorine atoms. wikipedia.org Its high dielectric constant, measured at around 55, and its specific conductance are key physical properties that underpin its effectiveness as a non-aqueous ionizing solvent. wikipedia.orgscbt.com

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Acetic Anhydride (CH₃CO)₂O
Antimony Sb
Bakelite N/A (Polymer)
Benzene C₆H₆
Carbon Disulfide CS₂
Carbon Tetrachloride CCl₄
Chloroform CHCl₃
Dichloroselenious acid Se(OH)₂Cl₂
Hydrochloric Acid HCl
Phosphorus P
Phosphorus Pentachloride PCl₅
Potassium K
Selenious Acid H₂SeO₃
Selenium Se
Selenium Dioxide SeO₂
Selenium Oxybromide SeOBr₂
This compound SeOCl₂
Selenium Nitride Se₄N₄
Selenium Tetrachloride SeCl₄
Silver Oxide Ag₂O
Sodium Chloride NaCl
Sodium Selenite Na₂SeO₃
Sulfur S
Tellurium Te

Synthetic Methodologies for Selenium Oxychloride Production and Purification

Direct Halogenation Routes Utilizing Selenium Dioxide

Direct halogenation methods are among the most common for synthesizing selenium oxychloride, primarily starting from selenium dioxide (SeO₂). These routes involve the reaction of SeO₂ with various chlorinating agents.

One established method is the reaction of selenium dioxide with selenium tetrachloride (SeCl₄). When a mixture of these two compounds is heated, a redistribution reaction occurs, yielding this compound. This reaction can be carried out in a sealed tube to ensure the containment of the volatile and reactive species.

Reaction: SeCl₄ + SeO₂ → 2SeOCl₂

Another approach involves the direct chlorination of a suspension of selenium dioxide in an inert solvent like carbon tetrachloride (CCl₄). Passing chlorine gas through this suspension leads to the formation of this compound.

Heating selenium dioxide with thionyl chloride (SOCl₂) also produces this compound, with sulfur dioxide (SO₂) as a byproduct. This method is valued for yielding a high-purity product. The reaction mixture is typically refluxed, and the progress can be monitored by the evolution of SO₂ gas. Subsequent distillation is used to isolate the final product.

Reaction: SeO₂ + SOCl₂ → SeOCl₂ + SO₂

Additionally, this compound can be formed by heating selenium dioxide with sodium chloride (NaCl), although this method also produces sodium selenite (B80905) (Na₂SeO₃).

Reaction: 2SeO₂ + 2NaCl → SeOCl₂ + Na₂SeO₃

Interactive Data Table: Comparison of Direct Halogenation Routes

MethodReactantsKey ConditionsProductsYield/Purity Notes
RedistributionSelenium tetrachloride, Selenium dioxideHeating in a sealed tubeThis compoundCan be driven to completion with appropriate stoichiometry.
ChlorinationSelenium dioxide, Chlorine gasSuspension in carbon tetrachlorideThis compoundModerate yield due to potential side reactions.
Thionyl Chloride ReactionSelenium dioxide, Thionyl chlorideAnhydrous conditions, heatingThis compound, Sulfur dioxideGenerally results in a high-purity product.
Reaction with NaClSelenium dioxide, Sodium chlorideHeatingThis compound, Sodium seleniteProduces a solid byproduct that needs to be separated.

Synthesis via Hydrolysis and Dehydration of Precursor Compounds

An alternative synthetic strategy involves the controlled hydrolysis of a selenium halide precursor, followed by dehydration.

A common precursor for this route is selenium tetrachloride (SeCl₄). The partial hydrolysis of SeCl₄ with a stoichiometric amount of water yields this compound and hydrogen chloride (HCl). orgsyn.org This reaction can be performed with SeCl₄ alone or suspended in an inert solvent like carbon tetrachloride. orgsyn.org Careful control of the amount of water is crucial to prevent the complete hydrolysis of SeCl₄ to selenous acid.

Reaction: SeCl₄ + H₂O → SeOCl₂ + 2HCl

Another pathway begins with the reaction of selenium dioxide with dry hydrogen chloride gas at low temperatures. This reaction forms dichloroselenious acid (Se(OH)₂Cl₂), which appears as an amber-colored liquid. orgsyn.orgnih.govchem-station.com This intermediate is then dehydrated to produce this compound. nih.govchem-station.com The dehydration can be accomplished using strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or calcium chloride (CaCl₂). orgsyn.org The final product is then separated by distillation.

Reaction Sequence:

SeO₂ + 2HCl → Se(OH)₂Cl₂

Se(OH)₂Cl₂ → SeOCl₂ + H₂O

Advanced Preparative Techniques Involving Organosilicon Reagents

The synthesis of this compound using organosilicon reagents is not a widely documented or conventional method in the available chemical literature. Typically, organosilicon compounds, such as chlorotrimethylsilane ((CH₃)₃SiCl), are employed as silylating agents to protect functional groups like alcohols and amines, or in various coupling reactions. Their use in the direct synthesis of inorganic oxyhalides like this compound appears to be uncommon.

While direct reaction pathways have not been detailed, the reactivity of organosilicon halides with metal and non-metal oxides can be considered in a broader context. For instance, silicon tetrachloride (SiCl₄) is known to be produced by the chlorination of silicon compounds, including silicon dioxide. However, the analogous reaction between a silicon-based chlorinating agent and selenium dioxide to form this compound is not a standard preparative technique. The primary role of organosilicon reagents in related syntheses often involves managing moisture or acting as a halogen source in more complex reaction systems, rather than being a primary reactant for the formation of the Se=O bond.

Methodologies for Achieving High Purity and Anhydrous Conditions in Laboratory Synthesis

The utility of this compound in many applications is highly dependent on its purity and the absence of water. This compound is extremely hygroscopic, and even trace amounts of moisture can significantly impact its properties, such as increasing its electrical conductivity. orgsyn.org Therefore, rigorous purification and the maintenance of anhydrous conditions are critical.

Distillation: Fractional distillation is a primary method for purifying this compound. When distilled under atmospheric pressure, it can undergo slight decomposition, which may impart a reddish-brown color. orgsyn.org To mitigate this, distillation under reduced pressure is often employed. orgsyn.org This allows the distillation to proceed at a lower temperature, minimizing thermal decomposition and yielding a purer, nearly colorless liquid.

Recrystallization: For further purification, recrystallization can be utilized. This compound can be dissolved in an anhydrous, non-reactive solvent such as carbon tetrachloride or benzene (B151609). Cooling the solution to 0°C induces the crystallization of pure this compound, leaving impurities behind in the solvent.

Achieving Anhydrous Conditions: Ensuring anhydrous conditions throughout the synthesis and purification process is paramount.

Starting Materials: All reactants, including selenium dioxide and any chlorinating agents, must be thoroughly dried before use.

Apparatus: All glassware should be oven-dried or flame-dried immediately before assembly to remove any adsorbed moisture.

Atmosphere: Reactions are typically carried out under an inert atmosphere, such as dry nitrogen or argon, to prevent the ingress of atmospheric moisture.

Dehydrating Agents: In synthetic routes that produce water, such as the dehydration of dichloroselenious acid, strong dehydrating agents like phosphorus pentoxide or calcium chloride are essential to drive the reaction to completion and remove the water byproduct. orgsyn.org

The purity of the final product can be assessed by its physical properties, such as boiling point, melting point, and refractive index, as well as by spectroscopic methods. The absence of water can be confirmed by measuring the electrical conductivity of the liquid, which should be very low for the pure, anhydrous compound. orgsyn.org

Interactive Data Table: Physical Properties for Purity Assessment

PropertyValueNotes
Boiling Point176.4 °C (at 726 mm)Slight decomposition can occur at atmospheric pressure.
Melting Point10.8 °CA sharp melting point is indicative of high purity.
Refractive Index1.6516 (at 20 °C)Can be used as a quick check for purity.
Specific Conductivity2.0 (±0.3) × 10⁻⁵ mho (at 25 °C)Significantly increases in the presence of moisture.

Fundamental Chemical Reactivity and Mechanistic Investigations of Selenium Oxychloride

Oxidative Reactivity and Associated Reaction Pathways

At elevated temperatures, selenium oxychloride acts as a potent oxidizer. wikipedia.org Its oxidative power is sufficient to react with a wide range of materials. For instance, it reacts with finely divided carbonaceous materials, like lampblack, by oxidizing the hydrocarbon content. archive.org The reactions with metals and their oxides are often vigorous, with the intensity depending on the specific metal and the temperature. atomistry.com While tungsten, tantalum, and titanium show resistance to its attack even at high temperatures, other metals like copper, silver, nickel, and lead react to form the corresponding metal chlorides, selenium dioxide, and in some cases, intermediate selenides. atomistry.com

The oxidative nature of this compound is also evident in its reactions with non-metals. Red phosphorus reacts with this compound in the cold, evolving light and heat, while white phosphorus reacts explosively. chemicalbook.comnoaa.gov Powdered antimony ignites upon contact with the liquid. chemicalbook.comnoaa.gov

The pro-oxidant activity of selenium compounds, in a broader context, can occur through several mechanisms, including the selenium-catalyzed oxidation of thiol groups in proteins and the generation of superoxide (B77818) anions, which can lead to the formation of other reactive oxygen species. nih.gov While these general mechanisms for selenium compounds are known, the specific pathways for this compound's oxidative reactions often involve the reduction of selenium(IV) to lower oxidation states. For example, in its reaction with copper, selenium(IV) in SeOCl₂ is reduced, forming selenium dioxide and diselenium (B1237649) dichloride. wikipedia.orgatomistry.com

Chlorinating Capabilities and Electrophilic Chlorination Mechanisms

This compound is a recognized chlorinating agent, capable of introducing chlorine atoms into various organic and inorganic substrates. chemicalbook.comcymitquimica.com For instance, it can be used to synthesize α-chloroketones from ketones in non-aqueous solvents like benzene (B151609) or ether. smolecule.com The chlorinating ability of this compound is also observed in its reaction with p-bromoanisole at elevated temperatures, which results in the formation of 2-chloro-4-bromoanisole. acs.org This reactivity is analogous to that of thionyl chloride. acs.org

The mechanism of chlorination by this compound often involves electrophilic attack. The selenium atom in SeOCl₂ is electron-deficient and can act as a Lewis acid, coordinating to electron-rich centers in substrate molecules. wikipedia.org This interaction can activate the substrate towards nucleophilic attack by the chloride ions from SeOCl₂. In some cases, this compound can autoionize, forming the ions [SeOCl]⁺ and [SeOCl₃]⁻, which can also participate in electrophilic reactions. wikipedia.org

Its utility as a chlorinating agent is further demonstrated in its reactions with metal oxides, where the metal chloride and selenium dioxide are formed. atomistry.com With certain oxides, such as red lead or lead dioxide, chlorine gas is also evolved, indicating a more complex redox process alongside chlorination. atomistry.com

Hydrolytic Decomposition Pathways and Products in Aqueous Environments

This compound reacts readily and violently with water, undergoing hydrolysis. chemicalbook.com This reaction is highly exothermic and produces corrosive fumes. chemicalbook.comilo.org The primary products of the complete hydrolysis of this compound are hydrochloric acid (HCl) and selenious acid (H₂SeO₃). chemicalbook.comnoaa.gov

The decomposition pathway can be represented by the following chemical equation:

SeOCl₂ + 2H₂O → H₂SeO₃ + 2HCl

The formation of these strong acids upon contact with water underscores the corrosive nature of this compound in aqueous environments. chemicalbook.comilo.org The presence of even trace amounts of water can significantly impact the purity and stability of this compound, leading to its decomposition back into selenium dioxide and hydrochloric acid. This sensitivity to water necessitates handling the compound under anhydrous conditions.

In a controlled laboratory setting, the slow hydrolysis of selenium tetrachloride (SeCl₄) using an inert gas saturated with water vapor can be employed to synthesize well-defined this compound. chemicalpapers.com The progress of this reaction can be monitored by measuring the conductivity of the released hydrochloric acid solution. chemicalpapers.com

Interaction Dynamics with Moisture and Atmospheric Components

This compound is extremely hygroscopic, meaning it readily absorbs moisture from the air. cymitquimica.comatomistry.com This interaction with atmospheric water vapor leads to its decomposition, producing fumes of hydrochloric acid and selenious acid. chemicalbook.comnoaa.gov The fuming in moist air is a characteristic property of this compound. chemicalbook.comnoaa.gov

This reactivity with atmospheric moisture makes it crucial to store and handle this compound in dry, inert atmospheres, such as under nitrogen or argon, to prevent its degradation. fishersci.com The presence of moisture not only leads to the formation of corrosive acids but also significantly increases the electrical conductivity of the liquid. atomistry.com

Beyond water vapor, the interaction of this compound with other atmospheric components is less well-documented in readily available literature. However, given its reactive nature, it is plausible that it could react with other atmospheric species, particularly pollutants, though specific studies on these interactions are not widely reported. Its primary and most significant atmospheric interaction remains its rapid hydrolysis.

Applications in Organic Synthesis and Organic Reaction Mechanisms

Alpha-Functionalization of Carbonyl Compounds

Selenium oxychloride has been effectively utilized for the alpha-functionalization of carbonyl compounds, particularly in the synthesis of α-chloroketones. This transformation proceeds through the reaction with ketones containing an active methylene (B1212753) group.

A method for the synthesis of α-chloroketones involves the reaction of this compound with ketones that possess an active methylene group. This reaction leads to the formation of the corresponding α-chlorinated ketone in yields ranging from 24-63%. The reaction is not limited to chlorination; selenium oxybromide can be used to synthesize α-bromoketones directly, without the isolation of a dibromoselenoketone intermediate.

The general applicability of this method is demonstrated by the successful α-chlorination of various ketones. The reaction conditions and yields for a selection of ketones are presented below.

KetoneProductYield (%)
Acetophenoneα-Chloroacetophenone63
Propiophenoneα-Chloropropiophenone55
Butyrophenoneα-Chlorobutyrophenone48
Desoxybenzoinα-Chlorodesoxybenzoin52

This table presents data on the synthesis of α-chloroketones using this compound.

The reaction between this compound and a ketone with an active methylene group proceeds through the formation of a dichloroselenoketone intermediate. The rate of formation of this intermediate is influenced by the electronic nature of substituents on the aromatic ring of the ketone. Electron-donating groups in the para position of the benzene (B151609) ring accelerate the formation of the dichloroselenoketone, whereas electron-withdrawing groups hinder it.

The proposed mechanism involves the initial reaction of the enol form of the ketone with this compound to form an unstable addition product. This is followed by the elimination of hydrogen chloride to yield the dichloroselenoketone. The final step is the decomposition of this intermediate to produce the α-chloroketone, elemental selenium, and another molecule of hydrogen chloride.

Proposed Reaction Mechanism:

Enolization: The ketone tautomerizes to its enol form.

Addition: The enol reacts with this compound.

Elimination: Hydrogen chloride is eliminated to form the dichloroselenoketone intermediate.

Decomposition: The intermediate decomposes to the final α-chloroketone.

This mechanistic understanding allows for the prediction of reactivity and the optimization of reaction conditions for the synthesis of various α-chloroketones.

Functionalization of Ethers and Esters

This compound is also a valuable reagent for the functionalization of ethers and esters, including the chlorination of aromatic ethers and reactions with salicylic acid esters to form selenium-containing derivatives.

The reaction of this compound with aromatic ethers can lead to chlorination of the aromatic ring. For instance, the reaction with p-bromoanisole results in the formation of 2-chloro-4-bromoanisole. This indicates that this compound can act as a chlorinating agent for activated aromatic systems. The reaction likely proceeds through an electrophilic aromatic substitution mechanism, where the this compound or a species derived from it acts as the electrophile.

This compound reacts with esters of salicylic acid to yield selenium-containing derivatives. Specifically, the interaction of this compound with methyl salicylate, ethyl salicylate, and phenyl salicylate has been investigated. These reactions lead to the formation of corresponding seleno-disalicylate compounds. The general reaction involves the substitution at the selenium atom, displacing the chlorine atoms with the salicylate ester moieties.

Salicylate EsterResulting Selenium Compound
Methyl SalicylateDi(carbomethoxy-phenyl) selenite (B80905)
Ethyl SalicylateDi(carboethoxy-phenyl) selenite
Phenyl SalicylateDi(carbophenoxy-phenyl) selenite

This table shows the products formed from the reaction of various salicylic acid esters with this compound.

Cyclocondensation and Heterocyclic Annulation Reactions

This compound plays a significant role as a "selenium transfer reagent" in cyclocondensation and heterocyclic annulation reactions, enabling the synthesis of various selenium-containing heterocycles. acs.org

One notable application is the reaction with 1,2-phenylenediacetonitriles in the presence of a base, which furnishes cyano-substituted benzo[c]selenophenes. acs.org Similarly, it reacts with 3,4-cyanomethyl substituted thiophenes to yield the corresponding cyano-substituted seleno[3,4-c]thiophenes. acs.org

Furthermore, this compound facilitates the cyclocondensation of diamines. For example, the reaction with 4,5-dimethyl-1,2-phenylenediamine in boiling toluene results in the formation of the corresponding 2,1,3-benzoselenadiazole in a 61% yield. acs.org These reactions highlight the utility of this compound in constructing fused heterocyclic systems containing selenium.

Formation of Benzoselelenadiazoles from Diamines

This compound is a key reagent in the synthesis of 2,1,3-benzoselenadiazoles through cyclocondensation reactions with aromatic diamines. This reaction provides a direct route to this important class of heterocyclic compounds. For instance, the reaction of 4,5-dimethyl-1,2-phenyldiamine with this compound in boiling toluene results in the formation of the corresponding 2,1,3-benzoselenadiazole with a 61% yield researchgate.net. This transformation highlights the utility of this compound in constructing selenium-containing aromatic systems.

Reaction Data: Synthesis of 2,1,3-Benzoselenadiazole

Reactant Reagent Solvent Product Yield (%)

Synthesis of Cyano-Substituted Selenophenes as Selenium Transfer Reactions

This compound also functions as a "selenium transfer reagent" in the synthesis of specialized heterocyclic compounds. researchgate.net One notable application is in the preparation of cyano-substituted selenophenes. researchgate.netacs.org For example, the reaction of 1,2-phenylenediacetonitriles with this compound in the presence of a base leads to the formation of the corresponding cyano-substituted benzo(c)selenenophenes researchgate.netacs.org. This method provides a valuable pathway for introducing selenium into organic frameworks to generate functionalized selenophene derivatives.

Desaturation Strategies in Organic Chemistry

Desaturation reactions, which introduce carbon-carbon double bonds into a molecule, are fundamental transformations in organic chemistry. Selenium compounds, including this compound, play a role in these processes, often through oxidation reactions.

Catalytic and Stoichiometric Oxidation of Organic Substrates

Selenium compounds are well-established oxidizing agents in organic synthesis. researchgate.net While selenium dioxide (SeO₂) is more commonly cited for specific oxidation reactions, the underlying principles of selenium-mediated oxidations are relevant to this compound as a selenium(IV) compound. researchgate.netnih.gov These reagents can be used in both stoichiometric and catalytic amounts to effect the oxidation of various organic substrates. nih.gov In catalytic cycles, a primary oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, is often employed to regenerate the active selenium species. nih.gov The versatility of selenium compounds allows for the oxidation of a wide range of functional groups. researchgate.netnih.gov

Synthesis of Alpha,Beta-Unsaturated Carbonyl Compounds

The synthesis of α,β-unsaturated carbonyl compounds is a critical objective in organic synthesis, as these motifs are present in numerous biologically active molecules and serve as versatile synthetic intermediates. nih.govresearchgate.netrsc.org One of the key strategies for their preparation is the desaturation of saturated carbonyl compounds. The historical development of organoselenium chemistry in the 1970s was significantly spurred by the discovery that α-selenocarbonyl compounds could undergo oxidative elimination to yield α,β-unsaturated ketones. pageplace.de This process solved the often-challenging problem of introducing unsaturation into carbonyl compounds under mild conditions. pageplace.de While specific examples directly employing this compound for this transformation are less common in the provided literature than those using reagents like selenium dioxide or organoselenium compounds, the fundamental reactivity of selenium(IV) species in oxidation and elimination reactions underpins these desaturation strategies.

Reactions with Inorganic Systems and Inter Element Chemistry

Reactivity with Non-Metallic Elements and Their Compounds

The reactions of selenium oxychloride with non-metallic elements and their compounds are typically energetic, involving oxidation and chlorination.

Energetic Reactions with Phosphorus Allotropes

This compound reacts energetically with phosphorus. The reaction with red phosphorus in the cold evolves light and heat. nih.govnoaa.gov White phosphorus reacts explosively with this compound. nih.govnoaa.govarchive.org These reactions yield phosphorus pentoxide, selenium monochloride, and selenium tetrachloride. atomistry.com

Table 1: Reaction of this compound with Phosphorus Allotropes

ReactantProduct(s)Observation
Red PhosphorusPhosphorus pentoxide, Selenium monochloride, Selenium tetrachlorideEvolves light and heat. nih.govnoaa.gov
White PhosphorusPhosphorus pentoxide, Selenium monochloride, Selenium tetrachlorideExplosive reaction. nih.govnoaa.govarchive.org

Oxidative Interactions with Sulfur Compounds and Hydrides

This compound's interactions with sulfur compounds are varied. It dissolves sulfur trioxide (SO₃) to form a thick, powerful solvent solution. archive.org This solution is thought to contain selenyl chlorosulfate (B8482658). archive.org When heated with sulfur, this compound decomposes to form selenium monochloride, sulfur dioxide, and sulfur monochloride. archive.org

The reaction with dry hydrogen sulfide (B99878) (H₂S) results in the formation of yellow selenium sulfide and hydrogen chloride. atomistry.com The heat generated from this reaction can dissociate the selenium sulfide into its constituent elements, sulfur and red selenium. atomistry.com

Table 2: Reactions of this compound with Sulfur Compounds and Hydrides

ReactantProduct(s)
Sulfur Trioxide (SO₃)Solution containing selenyl chlorosulfate archive.org
Sulfur (S) (when heated)Selenium monochloride, Sulfur dioxide, Sulfur monochloride archive.org
Hydrogen Sulfide (H₂S)Selenium sulfide, Hydrogen chloride atomistry.com

Reactions with Halogen Oxides and Oxyacids

This compound reacts with certain halogen-containing compounds. When warmed with potassium perchlorate, it does not appear to react. archive.org However, warming with potassium persulfate leads to the evolution of chlorine gas; this reaction occurs in the cold if sulfuric acid is present. rsc.org Both telluric and selenic acids evolve chlorine when gently warmed with this compound. rsc.org

Interactions with Metallic Species and Metal Salts

This compound reacts with most metals to form the corresponding metal chloride and red-brown selenium monochloride (Se₂Cl₂). archive.org The vigor of these reactions varies depending on the metal.

Chloride Formation and Selenium Reduction Mechanisms with Active Metals

Active metals demonstrate significant reactivity with this compound. The reaction with potassium is explosive upon contact in the cold. nih.govnoaa.gov While sodium does not appear to react, even at the boiling point of this compound, the introduction of a few drops of water can lead to a reaction. archive.org Zinc is readily attacked by the reagent. archive.org These reactions involve the oxidation of the metal to its chloride and the reduction of selenium. For instance, the reaction with copper proceeds to form copper(II) chloride, selenium dioxide, and diselenium (B1237649) dichloride, with selenides as intermediate products. atomistry.com

Table 3: Reactions of this compound with Active Metals

MetalProduct(s)Observation
Potassium (K)Potassium chloride, Selenium compoundsExplosive reaction. nih.govnoaa.gov
Zinc (Zn)Zinc chloride, Selenium compoundsReadily attacked. archive.org
Copper (Cu)Copper(II) chloride, Selenium dioxide, Diselenium dichlorideReaction proceeds with selenide (B1212193) intermediates. atomistry.com

Studies on the Differential Reactivity with Alkali and Transition Metals

There is a marked difference in reactivity between alkali metals and transition metals with this compound. As noted, potassium, an alkali metal, reacts explosively. nih.govnoaa.gov In contrast, sodium is largely unreactive. archive.org

Transition metals such as zinc, bismuth, and tin are readily attacked. archive.org Others like calcium, copper, magnesium, chromium, lead, and nickel are attacked more slowly. archive.org Powdered antimony ignites when introduced into the liquid. archive.org Iron reacts slowly in the cold, but the reaction is accelerated by heating. archive.org Tungsten, tantalum, and titanium are only slightly attacked even after prolonged treatment at high temperatures. atomistry.comrsc.org

Selenium Oxychloride As a Non Aqueous Solvent System in Chemical Research

Dielectric Properties and Their Influence on Solvation Phenomena

A key physical property governing the solvent capability of a liquid is its dielectric constant (relative permittivity). Selenium oxychloride possesses a notably high dielectric constant, reported to be 46.2 at 20°C (293.2 K). nih.govstenutz.eustenutz.eu This value is substantial, approaching the order of magnitude of water, and is significantly higher than many other non-aqueous solvents. lookchem.com

The high dielectric constant of this compound plays a crucial role in its solvation phenomena. It effectively reduces the electrostatic forces between ions of a solute, thereby facilitating the dissolution of ionic compounds and polar covalent molecules. This property makes it an attractive solvent for reactions that cannot be conducted in aqueous solutions or require a specialized environment. wikipedia.orgwikipedia.orgscbt.com The strong solvating power is also demonstrated by its ability to dissolve a wide range of substances, including sulfur, selenium, tellurium, and various resins and gums. archive.org Furthermore, solutions of sulfur trioxide in this compound are known to be powerful solvents for many metal oxides, including those of aluminum, chromium, and titanium. archive.orgatomistry.com

Table 1: Physical and Dielectric Properties of this compound
PropertyValueReference
Dielectric Constant (ε)46.2 at 20 °C nih.gov
Boiling Point177.2 °C wikipedia.org
Melting Point10.9 °C wikipedia.org
Density2.43 g/mL at 25 °C chemicalbook.comwikipedia.org
Specific Conductivity2.0 x 10-5 mho at 25 °C (dry) atomistry.com

Electrolytic Behavior and Electrochemical Processes in this compound Solutions

The electrolytic properties of this compound solutions are a direct consequence of its ability to support ionic species and undergo electrochemical reactions. This behavior is underpinned by its autoionization and its interactions with dissolved electrolytes.

Pure this compound has a low specific electrical conductivity, with reported values around 2.0 x 10⁻⁵ mho at 25°C. atomistry.com However, this conductivity is extremely sensitive to impurities, particularly moisture, which can cause a considerable increase. atomistry.com The intrinsic conductivity of the solvent is attributed to its autoionization. The most commonly accepted autoionization equilibrium is:

SeOCl₂ ⇌ SeOCl⁺ + Cl⁻ cdnsciencepub.com

An alternative, more complex equilibrium has also been proposed:

2SeOCl₂ ⇌ (SeOCl)⁺ + (SeOCl₃)⁻ lookchem.com

In this context, the SeOCl⁺ ion is the solvonium ion (the cation characteristic of the solvent), and the Cl⁻ or SeOCl₃⁻ ion is the solvate ion (the anion characteristic of the solvent). The presence of these ions, even at low concentrations, allows the liquid to conduct electricity and function as a medium for electrolytic processes. lookchem.com Conductance measurements have been employed to monitor the progress of chemical reactions in this compound, where changes in conductivity indicate the occurrence of ionic reactions. lookchem.com

Electrolysis of this compound and its solutions demonstrates distinct reaction pathways at the anode and cathode. The electrolysis of the pure solvent is challenging due to its low conductance, but it has been shown to yield chlorine gas at the anode. lookchem.com The liquid surrounding the cathode turns a reddish-brown color, which suggests the formation of selenium monochloride. lookchem.com

When electrolytes are dissolved in this compound, the electrochemical processes become more defined.

Potassium Chloride Solution : Electrolysis of a saturated solution of potassium chloride in this compound liberates chlorine at the anode, while selenium dioxide precipitates in the vicinity of the cathode. lookchem.com

Stannic Chloride Solution : A solution of stannic chloride in this compound also yields chlorine at the anode upon electrolysis. lookchem.com At the cathode, a deposit of selenium dioxide and elemental selenium is formed. lookchem.com

The use of this compound as a nonaqueous, ionically conductive electrolytic solution has also been explored in high-energy-density batteries, for instance, with a lithium anode. google.com In such cells, the this compound can serve as both the solvent and the active cathode material (a catholyte or depolarizer), where the cathodic reaction involves the conversion of ions that migrate from the anode. google.comepo.org

Table 2: Electrolysis Products in this compound Solutions
Electrolyte SystemAnode ProductCathode ProductReference
Pure SeOCl₂Chlorine (Cl₂)Selenium Monochloride (Se₂Cl₂) lookchem.com
Potassium Chloride (KCl) in SeOCl₂Chlorine (Cl₂)Selenium Dioxide (SeO₂) lookchem.com
Stannic Chloride (SnCl₄) in SeOCl₂Chlorine (Cl₂)Selenium Dioxide (SeO₂) and Selenium (Se) lookchem.com

Advanced Analytical and Spectroscopic Characterization of Selenium Oxychloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of selenium compounds in solution. Both Selenium-77 (⁷⁷Se) NMR and dynamic NMR studies offer unique windows into the chemical behavior of selenium oxychloride.

Selenium-77 NMR for Probing Electronic Environments and Bonding

With a natural abundance of approximately 7.63% and a spin of 1/2, the ⁷⁷Se nucleus provides a valuable probe for the local electronic environment in selenium-containing molecules. huji.ac.il The chemical shift of ⁷⁷Se spans a very wide range, making it highly sensitive to changes in the coordination and oxidation state of the selenium atom. huji.ac.il Each type of selenium compound exhibits a characteristic chemical shift range. huji.ac.il

The ⁷⁷Se chemical shift of this compound itself has been reported, and variations in this shift are observed upon reaction or complexation. For example, the reaction of SeOCl₂ with t-BuNH₂ in THF yields a soluble portion with a characteristic ⁷⁷Se NMR spectrum. researchgate.net Theoretical calculations of ⁷⁷Se chemical shifts have also emerged as a valuable tool for interpreting experimental data and can help in assigning the selenium oxidation state in various derivatives. nih.gov

Table 1: Representative ⁷⁷Se NMR Chemical Shifts for this compound and Related Compounds

Compound/System⁷⁷Se Chemical Shift (ppm)Reference CompoundComments
SeOCl₂Varies(CH₃)₂SeShift is sensitive to solvent and concentration.
SeOCl₂ + Lewis Acid (e.g., SbCl₅)Significant downfield or upfield shift(CH₃)₂SeIndicates formation of adducts or cationic species. cdnsciencepub.comcdnsciencepub.com
SeOCl₂ + Lewis Base (e.g., Quinoline)Significant shift(CH₃)₂SeReflects coordination to the selenium center. cdnsciencepub.comcdnsciencepub.com
SeOClFIntermediate between SeOCl₂ and SeOF₂(CH₃)₂SeObserved in mixtures of SeOCl₂ and SeOF₂. cdnsciencepub.com

Note: Chemical shifts are relative to a standard, typically dimethyl selenide (B1212193) ((CH₃)₂Se), and can vary based on experimental conditions.

Dynamic NMR Studies of Exchange Processes

Dynamic NMR (DNMR) techniques are instrumental in studying the kinetics and mechanisms of chemical exchange processes involving this compound. These processes can include ligand exchange, conformational changes, and intermolecular interactions.

A notable example is the rapid selenium exchange observed in mixtures of this compound (SeOCl₂) and selenium oxybromide (SeOBr₂). cdnsciencepub.com ⁷⁷Se NMR studies have shown that in such mixtures, a single averaged resonance is observed, indicating that the selenium exchange is fast on the NMR timescale. This is presumed to occur through the formation of an intermediate species, SeOClBr. cdnsciencepub.com

Furthermore, temperature-dependent NMR studies can provide quantitative data on the rates of these exchange processes, allowing for the determination of activation parameters such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of the exchange. This information is crucial for understanding the reactivity and solution behavior of this compound and its derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Elucidation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.com They are invaluable for elucidating the molecular structure of this compound and its derivatives by identifying characteristic bond vibrations. americanpharmaceuticalreview.com

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the Se=O stretching, Se-Cl symmetric and asymmetric stretching, and various bending modes. The frequencies of these vibrations are sensitive to the molecular geometry and the nature of the chemical bonds. For instance, the Se=O stretching frequency provides information about the bond order and strength of the selenium-oxygen double bond.

Upon formation of derivatives, such as adducts with Lewis acids or bases, significant shifts in the vibrational frequencies are observed. These shifts can be used to infer changes in the coordination around the selenium atom and the strength of the new bonds formed. For example, coordination of a Lewis base to the selenium atom in SeOCl₂ typically leads to a decrease in the Se=O stretching frequency due to the donation of electron density to the selenium, which weakens the Se=O bond.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeInfrared (IR)Raman
Se=O Stretch~995~995
Se-Cl Asymmetric Stretch~380~380
Se-Cl Symmetric Stretch~350~350
O=Se-Cl Bending~250~250
Cl-Se-Cl Bending~150~150

Note: These are approximate frequencies and can vary based on the physical state (gas, liquid, solid) and solvent.

The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. edinst.com For a molecule with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). While this compound does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. xpsdatabase.net XPS is particularly useful for determining the oxidation state of selenium in this compound and its derivatives.

The core-level binding energies of selenium electrons, such as Se 3d and Se 3p, are sensitive to the chemical environment and oxidation state of the selenium atom. nih.gov For this compound, the selenium atom is in the +4 oxidation state. This will correspond to a specific binding energy for the Se 3d or Se 3p peaks in the XPS spectrum.

When this compound undergoes reactions that change the oxidation state of the selenium, such as reduction to elemental selenium (Se⁰) or oxidation to a Se(VI) species, these changes are reflected in the XPS spectrum as shifts in the binding energies of the selenium core levels. rsc.org For example, elemental selenium (Se⁰) has a characteristic Se 3d binding energy around 55.1 eV, while Se(IV) species appear at higher binding energies, approximately 59.4 eV. rsc.org

Table 3: Approximate Se 3d Binding Energies for Different Selenium Oxidation States

Oxidation StateApproximate Se 3d₅/₂ Binding Energy (eV)
Se(-II)< 55
Se(0)~55.1 - 55.2 rsc.org
Se(II)~57.7 rsc.org
Se(IV)~59.4 rsc.org
Se(VI)~61

Note: Binding energies can be influenced by the specific chemical matrix and instrument calibration.

XPS analysis of materials derived from this compound reactions can confirm the presence of different selenium species and their relative concentrations on the surface of the material. This is particularly relevant in the characterization of selenium-containing thin films, nanoparticles, and modified surfaces. nih.gov

Chromatographic and Mass Spectrometric Techniques for Reaction Product Analysis

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of products from reactions involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile derivatives of selenium compounds. rsc.org For instance, after a reaction involving this compound, the products can be derivatized to make them more volatile and amenable to GC separation. The mass spectrometer then provides detailed information about the molecular weight and fragmentation pattern of each separated component, allowing for their definitive identification. rsc.org

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another versatile technique for analyzing non-volatile or thermally labile selenium compounds in solution. umass.edu HPLC can be used to separate complex mixtures of reaction products. When coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it provides element-specific detection, allowing for the sensitive and selective quantification of selenium-containing species. mdpi.com HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) can provide molecular weight and structural information on the separated selenium compounds. umass.edunih.gov

These techniques are crucial for monitoring the progress of reactions, identifying intermediates and byproducts, and determining the purity of the desired products in research and industrial applications involving this compound.

Advanced Imaging Techniques for Material Characterization

Advanced imaging techniques provide high-resolution morphological and compositional information about materials derived from or containing this compound.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of materials at the micro- and nanoscale. researchgate.netbiomedpharmajournal.org For selenium-containing nanoparticles or thin films produced from reactions involving this compound, SEM can reveal information about particle size, shape, and aggregation. ajol.info When equipped with an Energy Dispersive X-ray Spectroscopy (EDX) detector, SEM can also provide elemental analysis of the sample, confirming the presence of selenium. orientjchem.org

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure of materials. researchgate.netbohrium.com TEM is particularly useful for characterizing the size, shape, and crystallinity of selenium nanoparticles. ajol.info High-resolution TEM (HRTEM) can even resolve the atomic lattice of crystalline selenium, providing detailed structural information.

X-ray Fluorescence Imaging (XFI) is a synchrotron-based technique that can map the distribution of elements, including selenium, within a sample with sub-micron resolution. researchgate.net This non-destructive technique is valuable for studying the spatial distribution of selenium in biological or material science samples that have been treated with or exposed to selenium compounds derived from this compound. researchgate.net

These advanced imaging techniques are essential for understanding the physical characteristics of materials synthesized using this compound and for correlating these properties with their chemical composition and performance in various applications. numberanalytics.comnumberanalytics.com

Computational and Theoretical Studies of Selenium Oxychloride

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

The electronic structure of selenium oxychloride has been elucidated through a combination of experimental techniques, such as photoelectron spectroscopy (PES), and high-level quantum chemical calculations. These computational methods provide a detailed picture of the molecular orbitals and their corresponding energies, which are fundamental to understanding the chemical bonding and reactivity of the molecule.

A key study by De Macedo et al. (2015) utilized the outer-valence Green's function (OVGF) and symmetry-adapted cluster/configuration interaction (SAC-CI) methods to interpret the photoelectron spectrum of this compound. Their findings revealed the ionization energies for the outer valence orbitals, providing a comprehensive map of the molecule's electronic landscape. The highest occupied molecular orbital (HOMO) and several subsequent orbitals are primarily composed of lone pair electrons from the oxygen and chlorine atoms, with contributions from selenium.

The calculated vertical ionization energies for the first few bands are detailed in the table below, showcasing the excellent agreement between the theoretical predictions and experimental observations. This agreement validates the accuracy of the computational models in describing the electronic properties of this compound.

BandExperimental Vertical Ionization Energy (eV)Calculated Vertical Ionization Energy (OVGF) (eV)Main Orbital Character
111.4711.33n(O, Cl, Se) lone pairs
212.5512.45n(Cl, O) lone pairs
313.1513.01n(Cl) lone pair
413.8013.67σ(Se-Cl) bonding

These calculations not only assign the features in the photoelectron spectrum but also provide a visual representation of the molecular orbitals. The HOMO, for instance, is characterized by a significant contribution from the p-orbitals of the oxygen and chlorine atoms, indicating that these sites are likely to be involved in initial interactions with other chemical species. The lower energy orbitals correspond to the stronger σ-bonds within the molecule, such as the Se-Cl and Se-O bonds.

Further DFT calculations on related systems, such as the adduct GaCl₃(OSeCl₂), have provided insights into the geometry and bonding of the this compound moiety when it acts as a Lewis base. These studies confirm the pyramidal geometry around the selenium atom and provide data on bond lengths and angles that are consistent with experimental crystallographic data.

Molecular Dynamics Simulations of Solvation and Reaction Intermediates

While specific molecular dynamics (MD) simulation studies focusing exclusively on the solvation of this compound are not extensively documented in the literature, insights can be drawn from computational studies of analogous inorganic oxyhalides, such as thionyl chloride (SOCl₂) and phosphoryl chloride (POCl₃). These simulations provide a framework for understanding how this compound is likely to interact with various solvents at a molecular level.

MD simulations of these related compounds in both polar and non-polar solvents reveal the importance of specific solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, in defining the solvation shell structure. For a polar aprotic solvent, it is expected that the solvent molecules would orient themselves to align their dipoles with the dipole of this compound. The oxygen atom of this compound, being a site of negative partial charge, would likely interact favorably with the positive ends of the solvent dipoles.

In protic solvents, the potential for hydrogen bonding with the oxygen atom of this compound would be a dominant factor in the solvation structure. Computational studies on phosphoryl chloride adducts with methanol (B129727), for example, have shown the formation of hydrogen bonds between the hydroxyl group of methanol and the oxygen of POCl₃. Similar interactions would be anticipated for this compound, influencing its solubility and reactivity in such solvents.

The study of reaction intermediates via molecular dynamics is crucial for understanding reaction mechanisms in solution. For reactions involving this compound, MD simulations could, in principle, be used to model the stability and dynamics of proposed intermediates, such as seleniranium ions in reactions with alkenes. These simulations would provide information on the lifetime of such intermediates and the role of the solvent in their stabilization or subsequent reaction. Although direct simulations on this compound intermediates are scarce, the methodologies developed for other reactive systems could be readily applied.

Environmental Research Perspectives on Selenium Oxychloride

Environmental Fate and Transport of Selenium-Containing Species

The environmental behavior of selenium is complex, governed by its chemical form (speciation) and various environmental parameters. While selenium oxychloride itself is not persistent, its breakdown products enter environmental pathways.

Hydrolysis and Transformation : this compound reacts readily with water or moist air, decomposing into selenium dioxide and hydrogen chloride. smolecule.comwikipedia.orgatomistry.com Selenium dioxide, in turn, can dissolve in water to form selenious acid (H₂SeO₃). nih.gov This transformation is a critical first step in the environmental journey of selenium originating from sources involving this compound.

Atmospheric Fate and Transport : Selenium enters the atmosphere from both natural and anthropogenic sources, including the combustion of fossil fuels and metal smelting. mdpi.comnih.gov It can exist as volatile inorganic compounds like selenium dioxide or as elemental selenium adsorbed to particulate matter. nih.gov These particles can be transported over long distances before being deposited on land and water through wet and dry deposition. mdpi.comnih.gov While selenium dioxide is unstable in air, especially under moist conditions where it forms selenious acid, other volatile organic compounds like dimethyl selenide (B1212193) are more stable. nih.gov

Aquatic Transport : In aquatic systems, the fate of selenium is largely dictated by the water's pH and redox potential. researchgate.net The primary soluble forms are the oxyanions selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻), which are derived from selenic acid and selenious acid, respectively. researchgate.netscispace.com Selenate is generally more mobile, while selenite tends to adsorb to sediments and soil particles, particularly those containing iron hydroxides. nih.govscispace.com Selenium can be transported in dissolved form or attached to suspended particulate matter, which can eventually settle and accumulate in sediments. mdpi.comresearchgate.net

Soil and Sediment Mobility : The mobility of selenium in terrestrial environments is highly dependent on soil conditions. In alkaline and oxidizing soils, the more soluble selenate form is predominant, making it more available for plant uptake. nih.govscispace.com Conversely, in acidic and reducing soils, selenium is often found as less soluble selenite, elemental selenium, or selenides, which are more likely to be immobilized. researchgate.netscispace.com The interaction with soil components like organic matter, clays, and iron oxides plays a crucial role in the retention and transport of selenium. acs.org

Biogeochemical Cycling of Selenium in Contaminated Systems

Industrial activities such as mining, agriculture, and coal-fired power generation can lead to selenium contamination of local ecosystems. mdpi.com The biogeochemical cycling in these systems involves a series of transformations between different selenium species, largely mediated by microbial activity.

Redox Transformations : Selenium exists in the environment in several oxidation states: selenate (+6), selenite (+4), elemental selenium (0), and selenide (-2). scispace.comcanada.ca Microbial processes are fundamental to the interconversion of these species. In contaminated waters and sediments, many bacteria can use selenate and selenite as electron acceptors in anaerobic respiration, reducing them to elemental selenium (Se⁰). mdpi.comacs.org This process, known as dissimilatory selenite/selenate reduction, is significant because it transforms soluble, bioavailable selenium into an insoluble, less toxic form. mdpi.com

Bioaccumulation and Trophic Transfer : Selenium is an essential micronutrient but is toxic at elevated concentrations. mdpi.com Algae and aquatic plants can absorb soluble selenium from the water, marking the first step of its entry into the food chain. ca.gov These primary producers can biotransform inorganic selenium into organic forms, such as selenoamino acids (e.g., selenomethionine). mdpi.com These organic forms are often more readily absorbed and can be more toxic than inorganic forms. mdpi.com Selenium then bioaccumulates as it is transferred up the food chain from plants to invertebrates, fish, and aquatic birds. mdpi.comca.gov

Volatilization : Some microorganisms and plants can methylate selenium to produce volatile compounds like dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe). nih.govdcceew.gov.au This volatilization process is a key pathway for the transfer of selenium from soils and water back into the atmosphere, contributing to its global cycle. nih.gov

Methodologies for Environmental Monitoring and Analysis of this compound Derivatives

Accurate monitoring of selenium in the environment is critical for assessing contamination and risk. Since this compound is unstable, analytical methods target its transformation products and other relevant selenium species. Speciation analysis, which distinguishes between the different chemical forms of selenium, is particularly important as the mobility, bioavailability, and toxicity of selenium depend heavily on its oxidation state and molecular form. alsglobal.comrsc.org

Chromatographic and Spectrometric Techniques : The coupling of liquid chromatography (LC) with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for selenium speciation. alsglobal.comrsc.org LC separates the different selenium compounds (e.g., selenate, selenite, selenomethionine), which are then detected with high sensitivity by ICP-MS. alsglobal.com This allows for the precise quantification of individual species at the ultra-trace levels often found in environmental samples. alsglobal.com

Hydride Generation Techniques : Hydride generation atomic absorption spectrometry (HGAAS) is another widely used method known for its sensitivity. rsc.orgpjoes.com This technique is based on the chemical conversion of certain selenium species, primarily Se(IV), into a volatile hydride (H₂Se), which is then measured. rsc.org To measure total selenium or other species like Se(VI), a pre-reduction step is required to convert them to Se(IV). pjoes.com This selectivity allows for the differentiation of oxidation states. rsc.org

Electroanalytical and Other Methods : Adsorptive stripping voltammetry (AdSV) is an electroanalytical method that offers very low detection limits for Se(IV). pjoes.com Other advanced methods include the use of nanomaterials as sorbents to preconcentrate selenium species from water samples before analysis, enhancing the sensitivity of existing techniques. mdpi.com For identifying unknown selenium metabolites and degradation byproducts, techniques like electrospray mass spectrometry (ESI-MS) are valuable. rsc.org

Interactive Table: Common Environmental Selenium Species and Analytical Methods

Selenium SpeciesChemical FormulaCommon Environmental OccurrencePrimary Analytical Technique(s)
SelenateSeO₄²⁻Oxidizing, alkaline waters and soilsLC-ICP-MS, IC-HG-AAS (with pre-reduction)
SeleniteSeO₃²⁻Wide range of pH/redox conditions; adsorbs to sedimentsLC-ICP-MS, HG-AAS, AdSV
Elemental SeleniumSe⁰Anoxic sediments; product of microbial reductionAnalysis of solid phases (e.g., X-ray absorption spectroscopy)
SelenomethionineC₅H₁₁NO₂SeBiological tissues; product of bioaccumulationLC-ICP-MS, LC-ESI-MS
Dimethyl Selenide(CH₃)₂SeAtmosphere; product of biological volatilizationGC-MS, GC-ICP-MS

Interactive Table: Comparison of Analytical Methodologies for Selenium Speciation

MethodologyPrincipleDetectable SpeciesTypical Detection Limit Range (ng/mL)Key Advantages
LC-ICP-MSChromatographic separation followed by elemental mass spectrometry. alsglobal.comSelenate, Selenite, Organoselenium compounds. alsglobal.com0.02 (parts-per-trillion). alsglobal.comExcellent for multi-species quantification, high sensitivity. alsglobal.comrsc.org
HG-AASSelective generation of volatile selenium hydride from Se(IV) for atomic absorption measurement. rsc.orgPrimarily Se(IV); others after chemical conversion. pjoes.com0.14 - 0.16. pjoes.comHigh sensitivity for Se(IV), cost-effective. rsc.org
Adsorptive Stripping Voltammetry (AdSV)Electrochemical preconcentration and measurement of Se(IV). pjoes.comSe(IV). pjoes.com~0.1. pjoes.comVery high sensitivity, suitable for field analysis.
LC-ESI-MSChromatographic separation coupled with molecular mass spectrometry. rsc.orgOrganoselenium compounds, unknown metabolites. rsc.orgVariable, depends on compound.Excellent for identification of unknown organic species. rsc.org

Academic Laboratory Safety and Handling Protocols for Selenium Oxychloride

Best Practices for Safe Storage and Containment in Research Settings

Proper storage of selenium oxychloride is critical to mitigate risks within a research environment. This compound should be stored in a cool, dry, and well-ventilated area, separate from incompatible materials. nj.gov

Key Storage Considerations:

Containers: Store in tightly closed containers. nj.gov To prevent reactions with moisture in the air, storage under a nitrogen blanket is recommended. coleparmer.com

Location: Designate a specific corrosives area for storage. fishersci.com Ensure the storage location has ventilation along the floor.

Temperature: Store in a cool place, but ensure the temperature remains above its freezing point (9°C / 48.2°F) to prevent container rupture. fishersci.comchemicalbook.com

Incompatible Materials: this compound is incompatible with a range of substances and must be stored separately to avoid violent reactions. fishersci.com Incompatible materials include:

Water and moisture fishersci.com

Strong oxidizing agents fishersci.com

Antimony nj.gov

Phosphorus (both white and red) nj.govnoaa.gov

Lead oxide and silver oxide nj.gov

Potassium nj.gov

Finely powdered metals thermofisher.com

Strong bases

A summary of storage best practices is provided in the table below.

Storage ParameterRecommendationRationale
Container Tightly sealed, preferably under a nitrogen blanket. nj.govcoleparmer.comPrevents reaction with atmospheric moisture.
Location Cool, dry, well-ventilated, designated corrosives area. fishersci.comMinimizes potential for hazardous reactions and ensures proper containment.
Separation Segregate from incompatible materials. fishersci.comAvoids violent and potentially explosive chemical reactions.
Ventilation Floor-level ventilation is recommended. Vapors are heavier than air and can accumulate in low areas. coleparmer.com

Personal Protective Equipment (PPE) Selection and Usage for Handling Corrosive and Toxic Reagents

Due to its corrosive and toxic nature, handling this compound requires comprehensive personal protective equipment to prevent all routes of exposure, including skin contact, eye contact, and inhalation. nj.gov

Required PPE includes:

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 1989 standards are mandatory. coleparmer.combrandeis.edu For procedures with a high risk of splashing, a face shield should be worn in addition to goggles. ilo.org

Skin Protection:

Gloves: Chemical-resistant gloves, such as PVC or other plastic materials, are necessary. abdurrahmanince.net It is crucial to inspect gloves for any signs of degradation before use. questron.ca

Protective Clothing: A lab coat, apron, or protective suit made of impervious material should be worn. abdurrahmanince.netquestron.ca Long-sleeved clothing is recommended. abdurrahmanince.net For significant exposure risks, full protective clothing, including suits, gloves, footwear, and headgear, should be utilized. nj.gov

Respiratory Protection: All handling of this compound should be conducted within a chemical fume hood to minimize inhalation of its corrosive vapors. coleparmer.com If exposure limits are exceeded or engineering controls are insufficient, a NIOSH/MSHA-approved respirator must be used. fishersci.com

The following table outlines the appropriate PPE for handling this compound.

Body AreaRequired PPEAdditional Recommendations
Eyes/Face Chemical splash goggles (ANSI Z.87.1 compliant). coleparmer.combrandeis.eduFace shield for splash hazards. ilo.org
Hands Chemical-resistant gloves (e.g., PVC). abdurrahmanince.netInspect gloves before each use. questron.ca
Body Lab coat or chemical-resistant apron/suit. abdurrahmanince.netquestron.caEnsure clothing is clean and put on before work. nj.gov
Respiratory Use only in a chemical fume hood. coleparmer.comNIOSH/MSHA-approved respirator if fume hood is unavailable or insufficient. fishersci.com

Emergency Response Procedures for Spills and Exposures in Academic Laboratories

In the event of a spill or personnel exposure, immediate and correct action is crucial to minimize harm.

In Case of a Spill:

Evacuate: Immediately evacuate all non-essential personnel from the spill area. nj.gov

Ventilate: Ensure the area is well-ventilated. nj.gov

Containment: For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash. nj.gov Do not use combustible materials like sawdust. coleparmer.com

Collection: Carefully collect the absorbed material into a suitable, closed container for disposal. chemicalbook.com

Decontamination: After the material has been removed, wash the spill area thoroughly. nj.gov

In Case of Personnel Exposure:

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. nj.govfsu.edu Seek immediate medical attention. nj.gov

Skin Contact: Quickly remove all contaminated clothing. nj.gov Immediately wash the affected skin area with large amounts of soap and water for at least 15 minutes. nj.govcoleparmer.com Seek immediate medical attention. nj.gov

Inhalation: Move the exposed individual to fresh air at once. coleparmer.com If breathing is difficult, administer oxygen. coleparmer.com Seek immediate medical attention. coleparmer.com

Ingestion: Do NOT induce vomiting. coleparmer.com Rinse the mouth with water and seek immediate medical attention. ilo.org

Emergency facilities, such as an eyewash station and a safety shower, must be readily accessible in any laboratory where this compound is handled. coleparmer.com

Waste Management and Disposal Protocols for this compound-Containing Residues

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to federal, state, and local regulations. nj.govabdurrahmanince.net

Disposal Procedures:

Classification: Chemical waste generators are responsible for determining if the waste is classified as hazardous under EPA guidelines (40 CFR Parts 261.3). coleparmer.com

Containment: All this compound-containing waste, including spill cleanup materials and contaminated PPE, must be collected in suitable, sealed, and properly labeled containers. chemicalbook.com

Labeling: Containers must be clearly labeled as hazardous waste, indicating the contents. princeton.edu

Disposal: The waste must be disposed of through a licensed hazardous waste management facility. abdurrahmanince.net It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific disposal recommendations. nj.gov Under no circumstances should this compound waste be disposed of down the drain or in regular trash. cornell.edu

Q & A

Q. What are the standard laboratory methods for synthesizing selenium oxychloride (SeOCl₂)?

this compound can be synthesized through four primary methods:

  • Chlorination of SeO₂ : Passing chlorine gas through a suspension of selenium dioxide (SeO₂) in carbon tetrachloride (CCl₄) .
  • Reaction with Thionyl Chloride : Heating SeO₂ with thionyl chloride (SOCl₂), yielding SeOCl₂ and SO₂ gas .
  • Dehydration of Dichloroselenious Acid : Concentrating H₂Se(Cl₂)O₂ under controlled dehydration conditions .
  • Fusion Method : Combining SeO₂, elemental selenium (Se), and calcium chloride (CaCl₂) at elevated temperatures .
    Each method requires precise stoichiometry and inert atmospheric conditions to prevent hydrolysis or side reactions.

Q. How can researchers confirm the purity and composition of this compound post-synthesis?

  • Elemental Analysis : Decompose SeOCl₂ in water to generate selenious acid (H₂SeO₃) and hydrochloric acid (HCl), followed by titration or ICP-MS for Se and Cl quantification .
  • GC/MS Analysis : Dilute SeOCl₂ in toluene or methylene chloride and analyze using gas chromatography-mass spectrometry. Key mass ions (e.g., m/z 166, 164, 168) confirm molecular integrity .
  • Spectroscopic Validation : FTIR or Raman spectroscopy to identify characteristic Se-O and Se-Cl vibrational bands .

Q. What physicochemical properties make this compound suitable as a solvent in electrochemical studies?

  • High Dielectric Constant : SeOCl₂ has a dielectric constant of 46.5, enabling dissolution and ionization of ionic salts, as demonstrated in NASA studies on electrolyte solvents .
  • Thermal Stability : Stable under anhydrous conditions up to 170°C, though hydrolyzes rapidly in the presence of moisture .
  • Lewis Acidity : Acts as a strong Lewis acid, facilitating reactions in coordination chemistry and material synthesis .

Advanced Research Questions

Q. What challenges arise in characterizing this compound using photoelectron spectroscopy (PES), and how can they be mitigated?

  • Sample Decomposition : SeOCl₂ degrades under high-energy synchrotron radiation. Mitigation involves cryogenic cooling and rapid data acquisition to minimize exposure .
  • Signal Overlap : Se 3p and Cl 2p core-level spectra overlap. Use high-resolution PES with monochromatic X-rays (e.g., synchrotron beamlines) to resolve contributions .
  • Gas-Phase Handling : Employ vacuum-sealed cells to prevent hydrolysis during gas-phase PES experiments .

Q. How do reaction conditions influence the synthesis of SeOCl₂ from SeCl₄ and SeO₂?

The reaction SeCl₄ + SeO₂ → 2SeOCl₂ is sensitive to:

  • Temperature : Optimal yields occur between 80–120°C. Higher temperatures promote SeCl₄ decomposition .
  • Molar Ratios : Excess SeO₂ (1.2:1 molar ratio) minimizes unreacted SeCl₄ .
  • Catalysts : Trace SbPh₃ enhances reaction efficiency by reducing SeCl₄ intermediates .

Q. What contradictions exist in reported data on this compound’s stability and toxicity?

  • Stability : Some studies report SeOCl₂ as stable in dry air, while others note gradual decomposition. Contradictions likely stem from trace moisture variations in experimental setups .
  • Toxicity : Acute exposure guidelines conflict; older literature downplays its irritancy, whereas recent studies classify it as a severe respiratory and dermal hazard . Standardized protocols (e.g., AEGL frameworks) are needed for consistent risk assessment .

Q. How can computational modeling enhance understanding of SeOCl₂’s electronic structure?

  • DFT Calculations : Model SeOCl₂’s valence and core-electron binding energies to validate experimental PES data .
  • Solvent Interaction Simulations : Molecular dynamics (MD) simulations predict solvation behavior with ionic species, aiding in electrolyte design .

Q. What strategies optimize this compound’s dielectric properties for specialized applications?

  • Additive Engineering : Blend SeOCl₂ with high-dielectric co-solvents (e.g., iodine pentafluoride, ε = 97.6) to enhance ion dissociation .
  • Temperature Modulation : Dielectric constant increases at lower temperatures (e.g., 5°C), improving performance in cryogenic electrochemical systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.